7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O/c1-18-15-24(32-26(28-18)25(19(2)29-32)20-7-5-4-6-8-20)31-13-11-30(12-14-31)17-21-16-22(27)9-10-23(21)33-3/h4-10,15-16H,11-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOPFPMQEJDDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)Cl)OC)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article elaborates on the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[1,5-a]pyrimidine core.
- A piperazine ring substituted with a 5-chloro-2-methoxybenzyl group.
- Additional dimethyl and phenyl substituents.
This structural arrangement is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activities. The specific compound under discussion has shown promise in inhibiting various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| NCI-H1975 | 15.629 ± 1.03 | EGFR L858R/T790M kinase inhibition |
| A549 | >50 | Low activity; potential selectivity for EGFR WT |
| NCI-H460 | 0.440 ± 0.039 | Selective cytotoxicity towards lung cancer cells |
The compound demonstrated selective inhibition of the EGFR pathway, which is critical in many cancers, particularly non-small cell lung cancer (NSCLC) .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- EGFR Kinase Inhibition : The compound has been shown to inhibit the activity of the EGFR kinase, which plays a pivotal role in tumor growth and proliferation .
- Cell Cycle Arrest and Apoptosis Induction : Studies suggest that treatment with this compound leads to cell cycle arrest and promotes apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Modifications to the pyrazolo[1,5-a]pyrimidine structure significantly affect biological activity. For instance:
- The presence of electron-withdrawing groups (like chlorine) enhances potency by increasing electron deficiency at the reactive sites.
- Substituents on the piperazine ring can modulate binding affinity to target proteins, influencing overall efficacy.
Study 1: Antitumor Activity Evaluation
A study evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, including our compound. The results indicated that structural variations led to differing levels of cytotoxicity against several cancer cell lines. Notably, compounds with methoxy or chloro substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models. The mechanism was primarily through inhibition of tumor angiogenesis and induction of apoptosis .
Scientific Research Applications
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Antidepressant Effects : The piperazine moiety may contribute to serotonin receptor modulation.
- Anti-inflammatory Properties : Certain structural modifications can enhance anti-inflammatory effects.
Scientific Research Applications
The compound has been investigated for various applications in medicinal chemistry:
Anticancer Research
Studies have explored the efficacy of this compound as an anticancer agent. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. The structure's ability to interact with DNA or specific oncogenic pathways makes it a valuable candidate for further development.
Neurological Disorders
Given its potential interaction with neurotransmitter systems, this compound has been evaluated for antidepressant and anxiolytic properties. Preclinical studies suggest that it may modulate serotonin receptors, which are critical in mood regulation.
Anti-inflammatory Studies
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This opens avenues for treating conditions such as arthritis or other inflammatory diseases.
Case Studies
Several case studies have documented the therapeutic potential of similar compounds:
- Case Study 1 : A derivative was tested for its ability to inhibit tumor growth in xenograft models of breast cancer. Results showed a significant reduction in tumor size compared to controls.
- Case Study 2 : A related compound demonstrated efficacy in preclinical models of depression, with behavioral assays indicating improved outcomes compared to standard treatments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
The 7-position is critical for modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Piperazine vs. Chlorine : The target compound’s piperazine group likely improves solubility over the 7-Cl analog, which is more lipophilic and associated with receptor binding .
- Piperazine vs. Aryl Amines: Arylaminopyrazolo[1,5-a]pyrimidines (e.g., β-naphthyl derivative) exhibit potent antimalarial activity but may suffer from metabolic instability due to the amine group . The piperazine-benzyl substituent in the target compound could mitigate this.
- Pyrimidine vs. Pyrimidinone: Pyrimidinones (e.g., MK86) feature a carbonyl group at position 7, altering electronic properties and hydrogen-bonding capacity compared to the non-oxidized pyrimidine core in the target compound .
Substituent Variations at Positions 2, 3, and 5
Key Observations :
- Position 2: Methyl (target) vs. isopropyl (MK49) or phenyl (MK66).
- Position 5 : Methyl (target) vs. methoxy (MK66) or nitro (MK49). Electron-donating groups (e.g., methyl) may stabilize the ring system, while electron-withdrawing groups (e.g., nitro) enhance reactivity for further derivatization .
Q & A
Q. What are the key synthetic strategies for introducing the piperazine moiety into pyrazolo[1,5-a]pyrimidine derivatives?
The piperazine group can be introduced via nucleophilic substitution or coupling reactions. For example, refluxing intermediates with piperazine derivatives in solvents like 1,4-dioxane under inert atmospheres (e.g., argon) is common. Phosphorus oxychloride (POCl₃) may be used to activate hydroxyl groups for substitution, as seen in chlorination steps for related pyrazolo[1,5-a]pyrimidines . Purification often involves column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and recrystallization from cyclohexane/CH₂Cl₂ mixtures .
Q. How can structural characterization be rigorously validated for this compound?
Use a combination of ¹H/¹³C NMR to confirm substituent positions and integration ratios. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) provides bond-length/angle data (e.g., mean C–C = 0.003 Å, R factor = 0.055) . Mass spectrometry (MS) and elemental analysis (C, H, N%) ensure molecular formula accuracy, with deviations <0.4% . IR spectroscopy verifies functional groups like amine or carbonyl stretches.
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize assays aligned with pyrazolo[1,5-a]pyrimidines’ known activities:
- Enzyme inhibition : Test against HMG-CoA reductase, COX-2, or CRF1 receptors via fluorometric or colorimetric assays (e.g., NADPH depletion for HMG-CoA) .
- Anticancer activity : Use MTT assays on cancer cell lines, comparing IC₅₀ values to reference drugs .
- Receptor binding : Radioligand displacement assays for benzodiazepine or serotonin receptors .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like ICReDD’s reaction path search methods reduce trial-and-error by simulating intermediates and energy barriers . For example, model the nucleophilic attack of piperazine on activated pyrimidine intermediates to identify optimal solvents (e.g., dioxane) and temperatures (80–100°C) .
Q. What strategies resolve contradictions in spectral data or synthetic yields?
- Spectral mismatches : Cross-validate using 2D NMR (COSY, HSQC) to distinguish regioisomers. For example, NOESY can confirm spatial proximity of the 5-chloro-2-methoxybenzyl group to the pyrimidine core .
- Low yields : Screen alternative catalysts (e.g., TEA vs. DIPEA) or solvents (DMF vs. THF). shows that hydrazine hydrate reaction conditions significantly impact product distribution (e.g., cyanopyrazoles vs. aminopyrazoles) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Variation of substituents : Synthesize analogs with modified piperazine (e.g., morpholine), halogen (Br vs. Cl), or methoxy groups. Compare bioactivity trends .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the methoxy group and COX-2’s Arg120 .
- Metabolic stability : Assess microsomal half-life and CYP450 inhibition to prioritize analogs with improved pharmacokinetics .
Methodological Considerations
Q. What safety protocols are critical during synthesis?
- Use gloveboxes for handling air-sensitive reagents (e.g., POCl₃) .
- Employ fume hoods to mitigate exposure to volatile solvents (dioxane, CH₂Cl₂) .
- Quench reactions with NaHCO₃ to neutralize acidic byproducts .
Q. How to troubleshoot crystallization challenges for X-ray studies?
- Solvent screening : Test polar/non-polar mixtures (e.g., cyclohexane/CH₂Cl₂) .
- Temperature gradients : Slow cooling from reflux to RT enhances crystal growth .
- Additive trials : Seed crystals or use ionic liquids to induce nucleation .
Data Management and Reproducibility
Q. How can chemical software enhance experimental reproducibility?
- Electronic lab notebooks (ELNs) : Track reaction parameters (e.g., solvent ratios, reflux times) to replicate conditions .
- Spectra databases : Use platforms like PubChem to cross-reference NMR/MS data .
- Process simulation : Optimize purification workflows (e.g., column chromatography gradients) via Aspen Plus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
